Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate
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Overview
Description
Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H5F3LiNO2S and a molecular weight of 231.12 g/mol . This compound is known for its unique structural features, which include a trifluoromethyl group and a pyridine ring, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine-3-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The pyridine ring plays a crucial role in the compound’s ability to interact with biological molecules, influencing various pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+)ion4-(trifluoromethyl)pyridine-3-sulfinate
- Lithium(1+)ion6-methyl-4-(trifluoromethyl)pyridine-2-sulfinate
- Lithium(1+)ion1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate
Uniqueness
Lithium(1+)ion4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate is unique due to its specific structural features, including the position of the methyl and trifluoromethyl groups on the pyridine ring. These structural differences influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
lithium;4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S.Li/c1-4-2-6(7(8,9)10)11-3-5(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMSYOWGFMAXDT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=NC=C1S(=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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